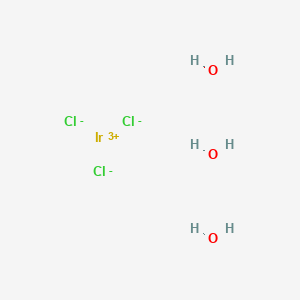

Iridium(III)chloridetrihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iridium(III) chloride trihydrate is a chemical compound with the formula IrCl₃·3H₂O. It is a dark green to black hygroscopic solid that is widely used as a source of iridium in various chemical reactions and industrial applications. Iridium(III) chloride trihydrate is known for its excellent water solubility and its ability to conduct electricity when dissolved in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Iridium(III) chloride trihydrate can be synthesized by reacting iridium metal with chlorine gas at high temperatures. The spongy iridium produced from the reduction of ammonium hexachloroiridate reacts with chlorine at around 650°C to form iridium(III) chloride . Hydrated iridium trichloride is obtained by heating hydrated iridium(III) oxide with hydrochloric acid .

Industrial Production Methods

In industrial settings, iridium(III) chloride trihydrate is produced by dissolving iridium metal in hydrochloric acid, followed by crystallization. The process involves electrolysis of iridium in hydrochloric acid at controlled temperatures and voltages to produce a solution of chloriridic acid, which is then concentrated and crystallized to obtain iridium(III) chloride trihydrate .

Analyse Des Réactions Chimiques

Types of Reactions

Iridium(III) chloride trihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexachloroiridate(IV) in the presence of aqua regia.

Reduction: It can be reduced to metallic iridium under specific conditions.

Substitution: It reacts with ammonia to form ammine complexes, such as pentaamminechloroiridium(III) chloride.

Common Reagents and Conditions

Oxidation: Aqua regia is commonly used to oxidize iridium(III) chloride trihydrate to hexachloroiridate(IV).

Substitution: Ammonia is used to form ammine complexes under controlled conditions.

Major Products Formed

Hexachloroiridate(IV): Formed during oxidation reactions.

Ammine Complexes: Such as pentaamminechloroiridium(III) chloride, formed during substitution reactions.

Applications De Recherche Scientifique

Iridium(III) chloride trihydrate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which iridium(III) chloride trihydrate exerts its effects is primarily through its ability to act as a catalyst in various chemical reactions. It facilitates the formation of iridium complexes and nanoparticles, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application, but generally involve the coordination of iridium with other ligands to form stable complexes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ruthenium(III) chloride hydrate: Similar in structure and used in similar applications as a catalyst and reagent in organic synthesis.

Platinum(II) chloride: Used in the preparation of platinum-based catalysts and complexes.

Osmium(III) chloride: Another transition metal chloride with similar chemical properties.

Uniqueness

Iridium(III) chloride trihydrate is unique due to its high stability, excellent water solubility, and ability to form a wide range of iridium complexes. Its applications in high-temperature and corrosive environments, as well as its use in the development of advanced materials and medical devices, set it apart from other similar compounds .

Propriétés

Formule moléculaire |

Cl3H6IrO3 |

|---|---|

Poids moléculaire |

352.62 g/mol |

Nom IUPAC |

iridium(3+);trichloride;trihydrate |

InChI |

InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |

Clé InChI |

LNJXVUXPFZKMNF-UHFFFAOYSA-K |

SMILES canonique |

O.O.O.[Cl-].[Cl-].[Cl-].[Ir+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)

![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)

![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)

![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)